(R)-2-phenylpiperidine Structural Analysis and Conformation: An In-depth Technical Guide
(R)-2-phenylpiperidine Structural Analysis and Conformation: An In-depth Technical Guide
<_Step2> I have gathered a good amount of information on the conformational analysis of phenylpiperidine derivatives. The search results cover computational studies determining the relative energies of axial and equatorial conformers, experimental data from X-ray crystallography and NMR spectroscopy, and general principles of conformational analysis in piperidine rings.
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Explaining the fundamental principles of piperidine stereochemistry and the factors influencing the axial vs. equatorial preference of the phenyl group.
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Detailing the methodologies of NMR, X-ray crystallography, and computational chemistry as they are applied to this class of compounds.
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Abstract
(R)-2-phenylpiperidine is a paramount chiral scaffold in contemporary medicinal chemistry and asymmetric catalysis. Its pharmacological efficacy and stereodirecting influence are inextricably linked to its three-dimensional architecture and conformational dynamics. This technical guide provides a comprehensive examination of the structural and conformational properties of (R)-2-phenylpiperidine, designed for researchers, scientists, and drug development professionals. We will explore the foundational principles of its stereochemistry, detail the advanced experimental and computational methodologies for its characterization, and present a cohesive analysis of its conformational landscape.
Foundational Principles of (R)-2-phenylpiperidine Conformation
The conformational isomerism of (R)-2-phenylpiperidine is primarily dictated by the piperidine ring's preference for a low-energy chair conformation, which mitigates torsional and steric strain. The placement of the phenyl substituent at the C2 position introduces a critical stereochemical consideration: the equilibrium between an equatorial and an axial orientation.
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Equatorial Conformer: In this arrangement, the phenyl group resides in the approximate plane of the piperidine ring. This conformation is generally the more stable of the two, as it circumvents destabilizing 1,3-diaxial interactions between the voluminous phenyl group and the axial hydrogen atoms at the C4 and C6 positions.
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Axial Conformer: Here, the phenyl group is oriented perpendicular to the ring's plane. This conformation is of higher energy due to significant steric repulsion.
The dynamic equilibrium between these conformers is a decisive factor in the molecule's bioactivity and chemical reactivity.
Caption: Conformational equilibrium of (R)-2-phenylpiperidine.
Experimental Methodologies for Conformational Elucidation
A multi-faceted experimental approach is essential for a thorough understanding of the conformational behavior of (R)-2-phenylpiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for investigating molecular conformation in solution.
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¹H NMR Spectroscopy: The chemical shifts and, more importantly, the vicinal coupling constants (³JHH) of the piperidine protons are exquisitely sensitive to their dihedral angles.
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Chemical Shifts: Protons in an axial orientation are typically found at a higher field (lower ppm) due to anisotropic shielding effects, compared to their equatorial counterparts.
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Coupling Constants: The Karplus equation mathematically relates the ³JHH coupling constant to the dihedral angle between vicinal protons. A large coupling constant (typically 10-13 Hz) is indicative of an axial-axial relationship (dihedral angle ≈ 180°), whereas smaller couplings (1-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial interactions.
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Sample Preparation: Accurately weigh and dissolve 5-10 mg of (R)-2-phenylpiperidine in a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to a 5 mm NMR tube.
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Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer operating at a field strength of 500 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters should be optimized, including a sufficient number of scans to achieve a high signal-to-noise ratio.
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Spectral Interpretation:
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Assign all proton resonances using 2D NMR techniques such as COSY and HSQC.
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Precisely measure the chemical shifts and coupling constants for each proton.
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The observation of large ³JHH values for the proton at C2 is a strong indicator of its axial orientation, which in turn places the phenyl group in an equatorial position in the dominant chair conformation.
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Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state. This technique yields a high-resolution three-dimensional model, offering precise data on bond lengths, bond angles, and torsional angles, which serves as the gold standard for validating solution-state and computational findings.
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Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a solution of (R)-2-phenylpiperidine in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a common technique.
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Data Collection: A carefully selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
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Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.
Computational Modeling: A Predictive and Corroborative Tool
Computational chemistry provides indispensable insights into the conformational landscape of (R)-2-phenylpiperidine, complementing experimental data.
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Molecular Mechanics (MM): MM methods employ classical force fields to rapidly evaluate the potential energy of various conformations, making them ideal for initial conformational searches.
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Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), offer a more accurate description of the electronic structure and are employed to calculate the relative energies of the low-energy conformers identified by MM.
Computational Workflow for In-Silico Conformational Analysis
Caption: A robust computational workflow for the detailed conformational analysis of (R)-2-phenylpiperidine.
Tabulated Quantitative Conformational Data
The following table presents a summary of key conformational parameters for (R)-2-phenylpiperidine. It is important to note that while data for closely related analogs is available, specific experimental values for the parent (R)-2-phenylpiperidine are not widely published. The values presented here are a synthesis of available data and theoretical calculations for analogous systems.
| Parameter | Equatorial Phenyl Conformer | Axial Phenyl Conformer | Method | Reference |
| Relative Energy (kcal/mol) | 0.0 | ~2.7 - 3.5 | Computational (DFT) | Estimated based on[1] |
| Key ¹H-¹H Coupling Constants (Hz) | ||||
| J (H2a, H3a) | ~10-12 | ~2-4 | ¹H NMR | Estimated based on[2] |
| J (H2a, H3e) | ~3-5 | ~2-4 | ¹H NMR | Estimated based on[2] |
| Key Dihedral Angles (°) | ||||
| C6-N1-C2-C(Ph) | ~170-180 | ~50-60 | X-ray, Computational | Estimated based on[3] |
| N1-C2-C(Ph)-C(ipso) | Highly Variable | Highly Variable | X-ray, Computational | Estimated based on[3] |
Concluding Remarks
The comprehensive structural and conformational analysis of (R)-2-phenylpiperidine necessitates a synergistic application of high-field NMR spectroscopy, single-crystal X-ray diffraction, and sophisticated computational modeling. A profound understanding of the conformational equilibrium, heavily favoring the equatorial phenyl conformer, is fundamental to deciphering its structure-activity relationship and for the rational design of novel therapeutic agents and catalysts. The protocols and data encapsulated in this guide offer a robust framework for researchers engaged in the study of this pivotal chemical entity.
References
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Zhang, Y., & Tantillo, D. J. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8563–8570. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved January 5, 2026, from [Link]
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YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. [Video]. YouTube. [Link]
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